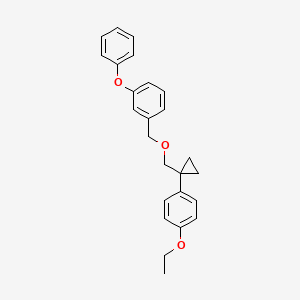
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with various functional groups, including ethoxyphenyl, cyclopropyl, methoxy, and phenoxy groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenylcyclopropane: This can be achieved through the cyclopropanation of 4-ethoxyphenyl derivatives using reagents such as diazomethane or Simmons-Smith reagents.
Methoxymethylation: The cyclopropyl intermediate is then subjected to methoxymethylation using formaldehyde and methanol in the presence of an acid catalyst.
Phenoxylation: Finally, the methoxymethylated product is reacted with phenol under basic conditions to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring or other unsaturated groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene
Scientific Research Applications
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of multiple functional groups allows it to engage in diverse interactions, influencing its activity and potency.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethenyl-4-methoxy-: Similar in structure but with an ethenyl group instead of the cyclopropyl group.
Benzene, 1-methoxy-4-methyl-: Contains a methoxy and methyl group, lacking the cyclopropyl and phenoxy groups.
Benzene, 1-ethoxy-4-methyl-: Features an ethoxy and methyl group, differing in the substitution pattern.
Uniqueness
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the cyclopropyl group adds strain and reactivity, while the phenoxy and ethoxy groups contribute to its aromaticity and potential biological activity.
Properties
CAS No. |
88934-59-2 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-ethoxy-4-[1-[(3-phenoxyphenyl)methoxymethyl]cyclopropyl]benzene |
InChI |
InChI=1S/C25H26O3/c1-2-27-22-13-11-21(12-14-22)25(15-16-25)19-26-18-20-7-6-10-24(17-20)28-23-8-4-3-5-9-23/h3-14,17H,2,15-16,18-19H2,1H3 |
InChI Key |
YJAIEOAUIZKUAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)COCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


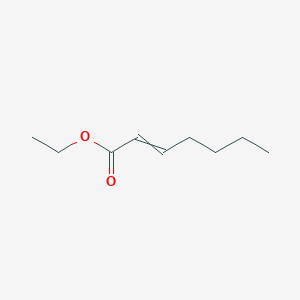
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
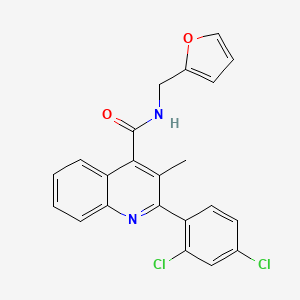
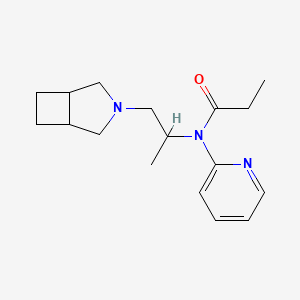
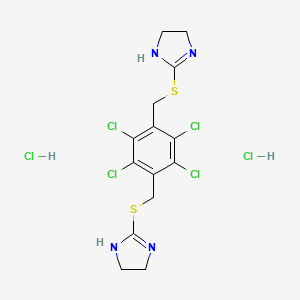

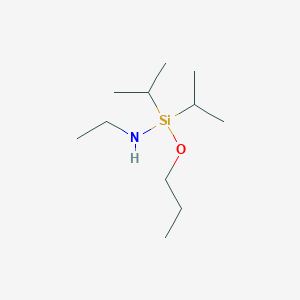
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
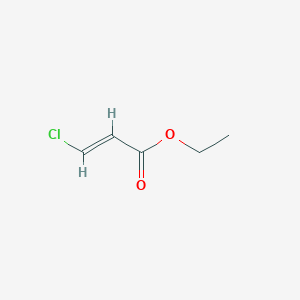
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
